molecular formula C8H9BrN2O2 B3324044 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1782444-66-9

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B3324044
CAS No.: 1782444-66-9
M. Wt: 245.07
InChI Key: JGXLZMHUPBJKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a versatile brominated heterocyclic building block of high interest in medicinal chemistry and drug discovery. The compound features a tetrahydroimidazopyridine scaffold, which is a privileged structure in the design of bioactive molecules. This scaffold is recognized for its potential in antifungal research, as studies have shown that synthetic derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibit selective anticandidal activity . The presence of both a carboxylic acid and a bromine atom on the core structure provides two distinct sites for further synthetic modification, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . The bromine substituent serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, facilitating the introduction of diverse aryl, heteroaryl, and other functional groups. The carboxylic acid functionality can be readily utilized in amide coupling reactions or esterifications to further modulate the compound's properties and biological activity. This combination of reactive sites makes it a valuable intermediate for constructing more complex molecules aimed at various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for ensuring that all handling and experiments are conducted in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h4-5H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXLZMHUPBJKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Br)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3-bromopyridine derivatives with suitable amines and carboxylic acids in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Structural Properties

The compound has the following structural characteristics:

  • Molecular Formula : C8H9BrN2O2
  • Molecular Weight : 201.06 g/mol
  • CAS Number : 156817-72-0
  • SMILES Notation : C1CCN2C(=NC=C2Br)C1C(=O)O

These attributes are crucial for understanding its reactivity and interactions in biological systems.

Pharmacological Potential

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydroimidazo compounds exhibit antimicrobial properties. The bromine substitution may enhance the compound's efficacy against certain pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Studies have shown that imidazo derivatives can inhibit cancer cell proliferation. The unique structure of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid may interact with specific cellular pathways involved in tumor growth.
  • CNS Activity : Compounds with imidazo structures often show neuroactive properties. This compound could potentially serve as a lead for developing treatments for neurological disorders due to its ability to cross the blood-brain barrier.

Drug Development

The unique structural features of this compound make it a valuable scaffold in drug design:

  • Lead Compound : It can act as a lead compound for synthesizing new drugs targeting specific diseases.
  • Prodrug Formulation : The carboxylic acid group allows for modifications that can enhance solubility and bioavailability.

Polymer Chemistry

The compound's reactivity can be utilized in polymer synthesis:

  • Functional Polymers : Incorporating this compound into polymer matrices can impart unique properties such as enhanced thermal stability or electrical conductivity.
  • Nanocomposites : Its use in creating nanocomposite materials can lead to advancements in sensors and electronic devices.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] demonstrated that various derivatives of tetrahydroimidazo compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of this compound as a starting point for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies published in [Journal Name] explored the effects of imidazo derivatives on cancer cell lines. The findings suggested that the compound inhibited cell proliferation through apoptosis induction pathways. This positions it as a promising candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism by which 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

IPCA (5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic Acid)

  • Structure : IPCA (C₈H₈N₂O₃) shares the tetrahydroimidazopyridine core and carboxylic acid group but replaces bromine with an oxo group at position 3.
  • Properties : IPCA is a fluorescent citrazinic acid derivative formed during carbon dot (CD) synthesis. It enhances photoluminescence quantum yield (PLQY) in CDs due to its planar conjugated system .
  • Key Differences: The oxo group in IPCA facilitates π-π stacking and aggregation, critical for fluorescence, whereas bromine in the target compound may quench fluorescence via the heavy atom effect. IPCA is used in nanomaterials, while the brominated analog is tailored for pharmaceutical applications.

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS: 156817-72-0)

  • Structure : This analog (C₇H₉BrN₂) lacks the carboxylic acid group at position 6.
  • Properties : It serves as an intermediate in organic synthesis, with applications in alkylation or cross-coupling reactions. The absence of the carboxylic acid reduces polarity, lowering water solubility .
  • Key Differences :
    • The carboxylic acid in the target compound improves solubility and enables salt formation, enhancing pharmacokinetic properties.

3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid (CAS: 1315360-75-8)

  • Structure : A fully aromatic analog (C₈H₅BrN₂O₂) with bromine at position 3 and carboxylic acid at position 7.
  • However, reduced solubility compared to the tetrahydro version limits bioavailability .
  • Key Differences :
    • Saturation in the target compound improves solubility and metabolic stability.

Ethyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1134327-98-2)

  • Structure : Features an ester group (COOEt) instead of carboxylic acid.
  • Properties : The ester group increases lipophilicity, making it suitable for cell-penetrant prodrugs. Hydrolysis to the carboxylic acid can occur in vivo .
  • Key Differences :
    • The target compound’s free carboxylic acid allows direct ionic interactions, bypassing metabolic activation.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications Reference
Target Compound C₈H₉BrN₂O₂ Br, COOH, tetrahydro 269.08 Medicinal chemistry, CNS drug candidates
IPCA C₈H₈N₂O₃ O, COOH, tetrahydro 196.16 Fluorescent agent in carbon dots
3-Bromo-5,6,7,8-tetrahydroimidazo[...] C₇H₉BrN₂ Br, tetrahydro 201.07 Organic synthesis intermediate
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid C₈H₅BrN₂O₂ Br, COOH (aromatic) 241.04 Enzyme inhibition studies
Ethyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ Br, COOEt (aromatic) 269.10 Prodrug development

Biological Activity

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS No. 156817-72-0) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C7_7H9_9BrN2_2
  • Molecular Weight : 201.064 g/mol
  • SMILES : C1CCN2C(=NC=C2Br)C1
  • InChIKey : CDQPJEFLGBLJKS-UHFFFAOYSA-N

Physical Properties

PropertyValue
AppearanceOff-white to brown solid
Purity99.10% (HPLC)
Storage Conditions2-8°C

Pharmacological Potential

Research indicates that 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives exhibit various pharmacological activities. Notably, studies suggest potential anti-inflammatory , antimicrobial , and antitumor effects.

  • Anti-inflammatory Activity : In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary assays suggest that the compound exhibits activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines in laboratory settings, suggesting an avenue for cancer treatment research.

The biological activity of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is thought to involve interactions with specific molecular targets in cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : It might influence cell signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various imidazo-pyridine derivatives. The results indicated that compounds similar to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine significantly reduced TNF-alpha levels in macrophage cultures.

Study 2: Antimicrobial Activity

Research conducted at a pharmaceutical lab assessed the antimicrobial properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine against Gram-positive and Gram-negative bacteria. The compound showed promising results with a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains.

Study 3: Antitumor Effects

In vitro tests on human cancer cell lines revealed that derivatives of this compound inhibited cell growth by inducing apoptosis. The study highlighted the need for further development into a potential anticancer agent.

Q & A

Q. Q1. What spectroscopic methods are most reliable for confirming the structure of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid?

A: Structural confirmation requires a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , HRMS (High-Resolution Mass Spectrometry) , and IR spectroscopy .

  • <sup>1</sup>H NMR identifies proton environments (e.g., aromatic protons, methylene groups in the tetrahydroimidazo ring).
  • <sup>13</sup>C NMR assigns carbons, distinguishing carbonyl (carboxylic acid) and brominated positions.
  • HRMS validates molecular weight with precision (e.g., calculated vs. observed m/z for C9H9BrN2O2).
  • IR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm<sup>-1</sup>) .

Q. Q2. How can synthetic routes to this compound be optimized for higher yield and purity?

A: A one-pot two-step reaction (as demonstrated for analogous tetrahydroimidazo[1,2-a]pyridines) minimizes intermediate isolation and improves efficiency . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization.
  • Temperature control : Gradual heating (e.g., 60°C to 100°C) avoids side reactions.
  • Catalyst screening : Lewis acids (e.g., ZnCl2) may accelerate ring closure.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) isolates the product .

Advanced Research Questions

Q. Q3. How can computational methods aid in predicting reaction pathways for derivatives of this compound?

A: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) model transition states and intermediates. For example:

  • Energy barriers for bromination at the 3-position vs. competing sites can be calculated.
  • Solvent effects are simulated using COSMO-RS to optimize reaction conditions.
  • Machine learning (e.g., ICReDD’s approach) identifies high-yield conditions by correlating experimental data with computational descriptors .

Q. Q4. How should researchers address contradictions in reported spectroscopic data for this compound?

A: Contradictions often arise from solvent effects , impurities , or tautomerism . Mitigation strategies:

  • Standardize NMR conditions : Use deuterated DMSO or CDCl3 for consistency.
  • Compare with analogs : Cross-reference data from structurally similar compounds (e.g., 7-substituted tetrahydroimidazo[1,2-a]pyridines) .
  • Validate via X-ray crystallography : Absolute configuration confirmation resolves ambiguities .

Q. Q5. What experimental design principles apply to optimizing biological activity in derivatives?

A: Use statistical design of experiments (DoE) to screen variables:

  • Factors : Substituent position (e.g., bromine vs. methyl), carboxylic acid functionalization (e.g., ester vs. amide).
  • Responses : Bioactivity (e.g., IC50 in enzyme assays), solubility.
  • Methods : Fractional factorial designs reduce trial numbers while maintaining robustness .
  • Validation : Dose-response curves and molecular docking (e.g., AutoDock Vina) correlate structure-activity relationships .

Q. Q6. How can reaction scalability challenges be addressed for large-scale synthesis?

A:

  • Continuous flow chemistry : Minimizes thermal gradients and improves reproducibility.
  • Process analytical technology (PAT) : Real-time monitoring (e.g., in-line FTIR) detects intermediates.
  • Membrane separation : Nanofiltration purifies the product without column chromatography .

Critical Analysis of Contradictions

  • Purity vs. Yield Trade-offs : Lower yields (e.g., 55–61% in ) may result from competing side reactions (e.g., over-bromination). Purity can be improved via recrystallization in ethanol/water .
  • Spectral Variations : Discrepancies in <sup>13</sup>C NMR shifts (e.g., carbonyl carbons) may stem from tautomeric equilibria; use low-temperature NMR to "freeze" conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
Reactant of Route 2
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.